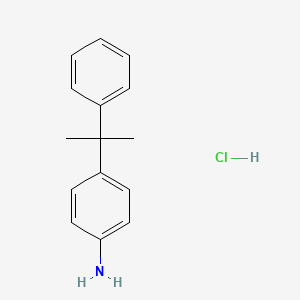
4-(2-Phenylpropan-2-yl)aniline hydrochloride
Overview
Description
4-(2-Phenylpropan-2-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C15H18ClN and its molecular weight is 247.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-(2-Phenylpropan-2-yl)aniline hydrochloride, also known by its CAS number 1416354-38-5, is a synthetic organic compound characterized by its unique chemical structure. This compound features an aniline group and a bulky phenylpropan-2-yl substituent, suggesting potential applications in medicinal chemistry and material science. Despite its promising structure, comprehensive research on its biological activity remains limited.
Chemical Structure
The molecular formula of this compound is , with the following structural representation:
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, particularly in antimicrobial and anticancer domains. Its structural characteristics imply that it could interact with biological targets, influencing cellular processes.
Antimicrobial Activity
Preliminary studies have suggested that the compound may possess antimicrobial properties. The presence of the aniline moiety is often associated with biological activity against various pathogens, although specific data on this compound's efficacy is sparse.
Anticancer Potential
The bulky phenylpropan-2-yl group may enhance the compound's ability to inhibit cell proliferation by affecting cell cycle regulation. Similar compounds have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cancer biology.
Case Studies
- Antimicrobial Efficacy : A study investigating structurally similar compounds found varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chain could significantly affect biological activity .
- Cancer Cell Proliferation : In a comparative study of aniline derivatives, compounds with bulky substituents showed enhanced inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Comparative Biological Activity of Related Compounds
The proposed mechanism of action for this compound includes:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit CDK activity, leading to alterations in cell growth and differentiation.
- Modulation of Apoptotic Pathways : The compound may influence apoptotic signaling pathways, promoting cell death in malignant cells.
Properties
IUPAC Name |
4-(2-phenylpropan-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13;/h3-11H,16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRQYYRQXOERRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















